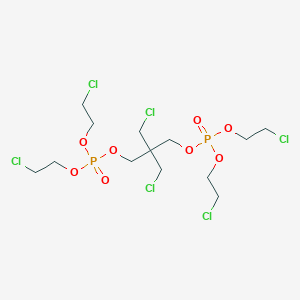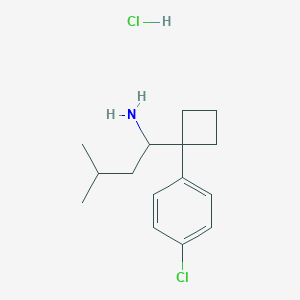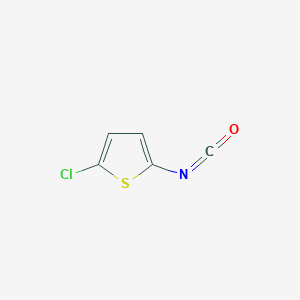
2-chloro-5-isocyanatoThiophene
Übersicht
Beschreibung
2-Chloro-5-isocyanatothiophene is a chemical compound with the molecular formula C5H2ClNOS and a molecular weight of 159.59 . It is also known by the synonym 5-Chloro-2-thienyl isocyanate .
Synthesis Analysis
While specific synthesis methods for 2-chloro-5-isocyanatothiophene were not found, there are related methods for synthesizing similar compounds. For instance, a method for preparing 2-chloro-5-nitropyridine involves synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and then synthesizing the 2-chloro-5-nitropyridine . Another method involves adding hydrochloric acid, thiophene, and triethylamine into a reaction container, cooling to -10-0 DEG C, slowly dropping hydrogen peroxide at the temperature of -10-0 DEG C, holding the temperature for 8-12 hours, allowing for standing and layering after temperature holding, extracting a water layer with ethyl acetate for once to three times, combining with the water layer with an organic layer, rinsing with saturated saline water, and concentrating the organic layer under reduced pressure to obtain 2-chlorothiophene .Molecular Structure Analysis
The molecular structure of 2-chloro-5-isocyanatothiophene consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2-position with a chlorine atom and at the 5-position with an isocyanate group .Wissenschaftliche Forschungsanwendungen
Synthesis of Thiophene Derivatives
2-chloro-5-isocyanatoThiophene: is a key reactant in the synthesis of various thiophene derivatives. These derivatives are significant in medicinal chemistry, pharmacology, agrochemistry, and materials science . They serve as essential materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics .
Anticancer Activity
Polysubstituted thiophenes containing a 2,6-pyridine moiety have been synthesized using 2-chloro-5-isocyanatoThiophene . These compounds were screened for anticancer activity against human cancer cell lines, showing promising results compared to the reference drug doxorubicin .
Antibacterial Properties
Compounds derived from 2-chloro-5-isocyanatoThiophene have exhibited excellent to good activity against Gram-negative microorganisms such as Pseudomonas aeruginosa and Escherichia coli. They also showed lower activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
The synthesized thiophene compounds using 2-chloro-5-isocyanatoThiophene have demonstrated moderate to low antifungal activity against fungi such as Aspergillus niger and Candida albicans .
Organic Synthesis
2-chloro-5-isocyanatoThiophene: is used in organic synthesis, particularly in one-pot three-component reactions. These reactions yield thiophenes with potential applications in various fields due to their antibacterial properties .
Material Science
In material science, 2-chloro-5-isocyanatoThiophene can be utilized to develop new materials with specific electrical and optical properties. These materials can be used in the manufacturing of electronic devices .
Drug Development
Thiophene moiety is present in the structure of several known drugs used for treating major depressive disorder, type 2 diabetes, and heart disease2-chloro-5-isocyanatoThiophene plays a role in the development of these drugs .
Dielectric Analysis
Although not directly related to 2-chloro-5-isocyanatoThiophene , dielectric analysis of thiophene derivatives can provide insights into their electrical conductivity and behavior, which is crucial for their application in electronics .
Eigenschaften
IUPAC Name |
2-chloro-5-isocyanatothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNOS/c6-4-1-2-5(9-4)7-3-8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYONAAFLZGBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-isocyanatoThiophene | |
CAS RN |
76537-13-8 | |
| Record name | 2-chloro-5-isocyanatothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)
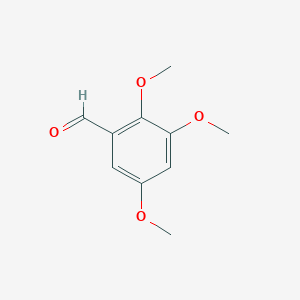
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)
![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)
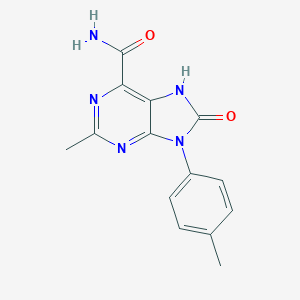



![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)


